
2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring and an additional dichlorophenyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3,4-dichlorophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: While the pyrimidine ring itself is relatively stable, the phenyl group can undergo oxidation reactions using reagents like potassium permanganate.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Coupling: Palladium catalysts in ethanol or dimethylformamide.
Major Products:
Substitution: Formation of methoxy derivatives.
Oxidation: Formation of carboxylic acids.
Coupling: Formation of biaryl compounds.
科学的研究の応用
2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the enzyme’s normal function, leading to therapeutic effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
類似化合物との比較
2,4-Dichloropyrimidine: Lacks the dichlorophenyl group but shares the pyrimidine core.
3,4-Dichlorophenylboronic Acid: Contains the dichlorophenyl group but lacks the pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the dichlorophenyl group.
Uniqueness: 2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine is unique due to the combination of the pyrimidine ring and the dichlorophenyl group, which imparts distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H4Cl4N2 |
|---|---|
分子量 |
294.0 g/mol |
IUPAC名 |
2,4-dichloro-5-(3,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-2-1-5(3-8(7)12)6-4-15-10(14)16-9(6)13/h1-4H |
InChIキー |
YWISBOYPBZZJNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN=C(N=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


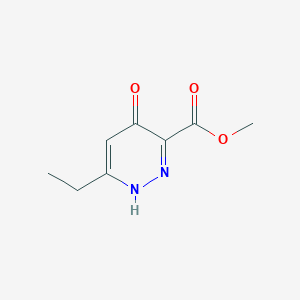
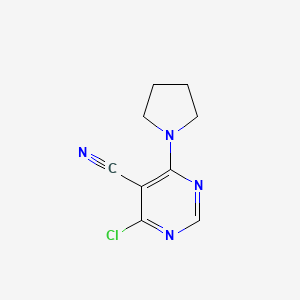
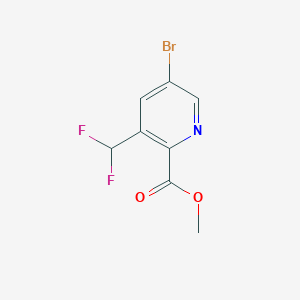

![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


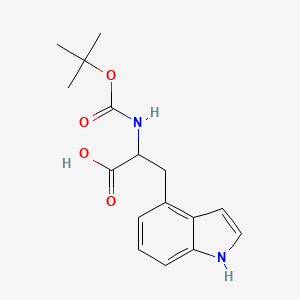
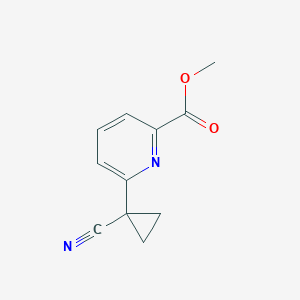
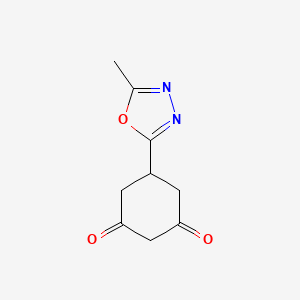
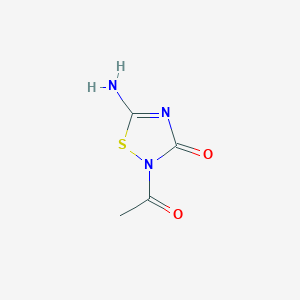
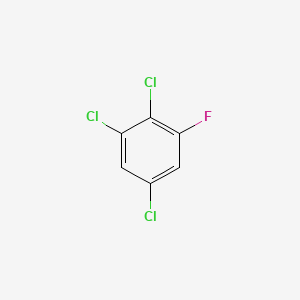
![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
